molecular formula C47H63N11O7 B10847577 cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Nle]

cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Nle]

Cat. No.: B10847577
M. Wt: 894.1 g/mol
InChI Key: TYFFXNLNRYRUAU-UHFFFAOYSA-N
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Description

Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Nle] is a cyclic peptide composed of several amino acids, including DL-2-naphthylalanine, DL-arginine, DL-tryptophan, DL-glutamine, and DL-norleucine. Cyclic peptides are known for their structural rigidity and stability, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Nle] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus.

    Purification: The cyclic peptide is purified using HPLC.

Industrial Production Methods

Industrial production of cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Nle] may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Nle] can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: The disulfide bonds, if present, can be reduced to thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: Kynurenine derivatives.

    Reduction: Thiol-containing peptides.

    Substitution: Alkylated or acylated peptides.

Scientific Research Applications

Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Nle] has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its stability and bioactivity.

    Industry: Utilized in the development of peptide-based materials and nanodevices.

Mechanism of Action

The mechanism of action of cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Nle] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Nle] can be compared with other cyclic peptides, such as:

    Cyclo(Gly-Phe): Known for its antimicrobial properties.

    Cyclo(Trp-Tyr): Studied for its antioxidant activity.

    Cyclo(Trp-Trp): Investigated for its potential as a therapeutic agent.

The uniqueness of cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Nle] lies in its specific amino acid composition, which imparts distinct structural and functional properties.

Properties

Molecular Formula

C47H63N11O7

Molecular Weight

894.1 g/mol

IUPAC Name

2,5-dibutyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide

InChI

InChI=1S/C47H63N11O7/c1-3-5-15-35-42(61)55-36(16-6-4-2)43(62)57-38(25-28-19-20-29-12-7-8-13-30(29)24-28)45(64)56-37(18-11-23-51-47(49)50)44(63)58-39(26-31-27-52-33-17-10-9-14-32(31)33)46(65)54-34(41(48)60)21-22-40(59)53-35/h7-10,12-14,17,19-20,24,27,34-39,52H,3-6,11,15-16,18,21-23,25-26H2,1-2H3,(H2,48,60)(H,53,59)(H,54,65)(H,55,61)(H,56,64)(H,57,62)(H,58,63)(H4,49,50,51)

InChI Key

TYFFXNLNRYRUAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCCC

Origin of Product

United States

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